![molecular formula C14H13N3 B11770898 (3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine](/img/structure/B11770898.png)
(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine is a compound that features a benzimidazole moiety attached to a phenyl group through a methanamine linker
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine typically involves the formation of the benzimidazole ring followed by the attachment of the phenylmethanamine group. One common method involves the reaction of an aromatic aldehyde with o-phenylenediamine in the presence of a suitable catalyst and solvent. For instance, using N,N-dimethylformamide and sulfur can yield the desired benzimidazole compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The choice of solvents, catalysts, and reaction conditions would be optimized for efficiency and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability of the production process.
化学反応の分析
Types of Reactions
(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the benzimidazole ring.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives.
科学的研究の応用
(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands.
Industry: The compound can be used in the production of advanced materials, such as polymers and nanomaterials.
作用機序
The mechanism of action of (3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine involves its interaction with specific molecular targets. The benzimidazole moiety can bind to enzymes or receptors, modulating their activity. This interaction can affect various biochemical pathways, leading to the compound’s observed effects. For example, in medicinal applications, the compound may inhibit the activity of certain enzymes involved in cancer cell proliferation .
類似化合物との比較
Similar Compounds
(1H-Benzo[d]imidazol-2-yl)phenylmethanone: This compound is similar in structure but lacks the methanamine linker.
Quinoxaline derivatives: These compounds share the benzimidazole core but have different substituents.
Uniqueness
(3-(1H-Benzo[d]imidazol-2-yl)phenyl)methanamine is unique due to its specific structure, which combines the benzimidazole ring with a phenylmethanamine group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
特性
分子式 |
C14H13N3 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
[3-(1H-benzimidazol-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C14H13N3/c15-9-10-4-3-5-11(8-10)14-16-12-6-1-2-7-13(12)17-14/h1-8H,9,15H2,(H,16,17) |
InChIキー |
MZCMJSZYTQPBEH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=CC(=C3)CN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



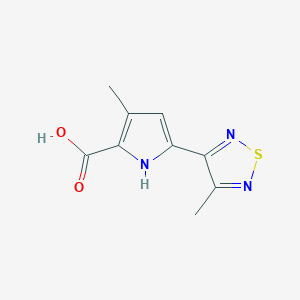



![7-Methoxybenzo[d]isothiazol-3-amine](/img/structure/B11770852.png)
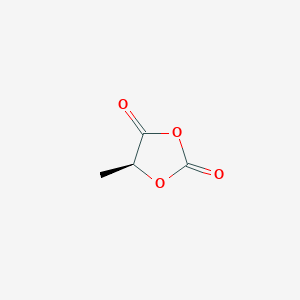

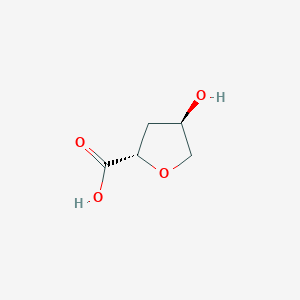
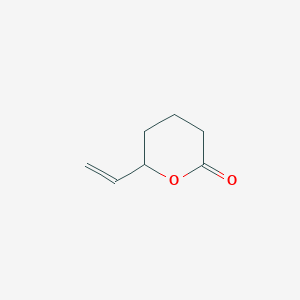
![5,6-Dimethyl-2-(thiophen-2-yl)-1H-benzo[d]imidazole](/img/structure/B11770869.png)
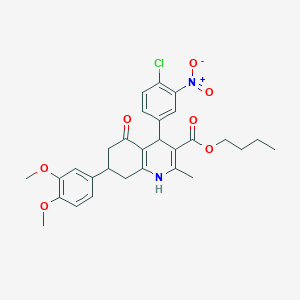
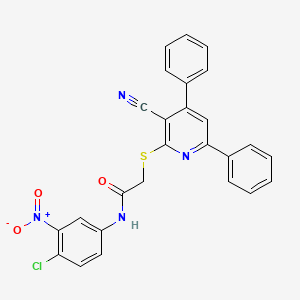
![2,6-Dibromo-4-cyclopentylthiazolo[5,4-b]pyridin-5(4H)-one](/img/structure/B11770892.png)
